molecular formula C21H16N2O B2753846 (E)-N-benzyl-2-cyano-3-naphthalen-1-ylprop-2-enamide CAS No. 345368-12-9

(E)-N-benzyl-2-cyano-3-naphthalen-1-ylprop-2-enamide

Cat. No. B2753846
M. Wt: 312.372
InChI Key: QIRWKSVHPWDKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Appearance : Solid form .

Molecular Structure Analysis

The molecular structure of (E)-N-benzyl-2-cyano-3-naphthalen-1-ylprop-2-enamide consists of a naphthalene ring, a benzyl group, and a cyano group. The “E” configuration indicates that the double bond between the naphthalene and propenamide moieties is in the trans conformation. The presence of the cyano group suggests potential reactivity and biological activity .

Safety And Hazards

  • Health Risks : Inhalation, ingestion, or skin contact may pose risks. Refer to safety data sheets (SDS) for detailed safety information .

properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c22-14-19(21(24)23-15-16-7-2-1-3-8-16)13-18-11-6-10-17-9-4-5-12-20(17)18/h1-13H,15H2,(H,23,24)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRWKSVHPWDKJD-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-benzyl-2-cyano-3-naphthalen-1-ylprop-2-enamide

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